molecular formula C18H16N4O4S B11488164 Phenol, 2-[4-(3-methoxy-2-pyrazinyl)aminosulfonylphenyl]iminomethyl-

Phenol, 2-[4-(3-methoxy-2-pyrazinyl)aminosulfonylphenyl]iminomethyl-

Cat. No.: B11488164
M. Wt: 384.4 g/mol
InChI Key: FMYWYLNYWWXNAQ-UHFFFAOYSA-N
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Description

4-[(E)-[(2-HYDROXYPHENYL)METHYLIDENE]AMINO]-N-(3-METHOXYPYRAZIN-2-YL)BENZENE-1-SULFONAMIDE is a sulfonamide-based Schiff base ligandIt is characterized by the presence of a sulfonamide group, a Schiff base linkage, and a pyrazine moiety, which contribute to its unique chemical behavior and biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-[(2-HYDROXYPHENYL)METHYLIDENE]AMINO]-N-(3-METHOXYPYRAZIN-2-YL)BENZENE-1-SULFONAMIDE typically involves the condensation of 4-amino-N-(3-methoxypyrazin-2-yl)benzene-1-sulfonamide with 2-hydroxybenzaldehyde. The reaction is carried out in a suitable solvent, such as methanol, under reflux conditions. The resulting Schiff base is then purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar condensation reactions. The process may be optimized for higher yields and purity through the use of advanced purification techniques and controlled reaction conditions .

Chemical Reactions Analysis

Types of Reactions

4-[(E)-[(2-HYDROXYPHENYL)METHYLIDENE]AMINO]-N-(3-METHOXYPYRAZIN-2-YL)BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-[(E)-[(2-HYDROXYPHENYL)METHYLIDENE]AMINO]-N-(3-METHOXYPYRAZIN-2-YL)BENZENE-1-SULFONAMIDE involves its interaction with various molecular targets. The Schiff base linkage allows it to form stable complexes with metal ions, enhancing its biological activity. The sulfonamide group is known to inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(E)-[(2-HYDROXYPHENYL)METHYLIDENE]AMINO]-N-(3-METHOXYPYRAZIN-2-YL)BENZENE-1-SULFONAMIDE is unique due to the presence of the pyrazine moiety, which imparts distinct electronic properties and enhances its ability to form stable metal complexes. This makes it particularly valuable in coordination chemistry and medicinal applications .

Properties

Molecular Formula

C18H16N4O4S

Molecular Weight

384.4 g/mol

IUPAC Name

4-[(2-hydroxyphenyl)methylideneamino]-N-(3-methoxypyrazin-2-yl)benzenesulfonamide

InChI

InChI=1S/C18H16N4O4S/c1-26-18-17(19-10-11-20-18)22-27(24,25)15-8-6-14(7-9-15)21-12-13-4-2-3-5-16(13)23/h2-12,23H,1H3,(H,19,22)

InChI Key

FMYWYLNYWWXNAQ-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=CN=C1NS(=O)(=O)C2=CC=C(C=C2)N=CC3=CC=CC=C3O

Origin of Product

United States

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